6-Hydroxy-5,7-dimethyl-beta-carboline
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C13H12N2O |
|---|---|
Molecular Weight |
212.25 g/mol |
IUPAC Name |
5,7-dimethyl-9H-pyrido[3,4-b]indol-6-ol |
InChI |
InChI=1S/C13H12N2O/c1-7-5-10-12(8(2)13(7)16)9-3-4-14-6-11(9)15-10/h3-6,15-16H,1-2H3 |
InChI Key |
RRUTVQQPPTZUTL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C(=C1O)C)C3=C(N2)C=NC=C3 |
Origin of Product |
United States |
Structure Activity Relationship Sar Studies of 6 Hydroxy 5,7 Dimethyl β Carboline and β Carboline Derivatives
Influence of Substituent Position on Biological Activity
The biological activity of β-carboline derivatives is profoundly influenced by the nature and position of substituents on the tricyclic ring system. Strategic modifications at various carbon positions can dramatically alter the pharmacological profile of the resulting compounds.
Effects of Hydroxyl and Methyl Groups (e.g., at C-6, C-5, C-7)
The presence and location of hydroxyl (-OH) and methyl (-CH₃) groups on the β-carboline core are significant determinants of biological activity. Quantitative Structure-Activity Relationship (QSAR) studies have provided insights into their contributions. For instance, in the context of anticancer activity, the count of methyl groups (SsCH3 count) has been shown to have a positive contribution to biological activity. mdpi.com Conversely, the count of oxygen atoms, such as in hydroxyl groups, was found to have a negative contribution towards anticancer activity in some 2D QSAR models. mdpi.com
The formation of β-carbolines with hydroxyl groups can occur through reactions of L-tryptophan with α-dicarbonyl compounds, which are generated during the heating of carbohydrates. nih.gov These reactions, favored by acidic conditions and increased temperatures, can lead to β-carbolines with a hydroxy group substituent. nih.gov While specific SAR data for 6-hydroxy-5,7-dimethyl-β-carboline is limited in the provided results, the general findings suggest that the methyl groups at C-5 and C-7 would be favorable for certain activities, whereas the C-6 hydroxyl group might be detrimental, at least for anticancer applications. mdpi.com
Significance of Substitutions at C-1, C-2, C-3, C-6, C-7, C-9 Positions
Modifications across the β-carboline skeleton have been extensively studied to develop new derivatives with improved therapeutic properties. researchgate.netnih.gov
C-1 Position: Substitution at the C-1 position is frequently cited as crucial for activity. nih.gov Introducing various aryl groups at this position is a common strategy to enhance biological effects. mdpi.com The chirality of C-1 substituted tetrahydro-β-carbolines is also of significant interest due to its impact on activities like Monoamine Oxidase (MAO) inhibition. rsc.org
C-2 Position: The nitrogen at position 2 is part of the pyridine (B92270) ring. Its methylation, particularly in conjunction with N-9 methylation, can lead to the formation of neurotoxic quaternary ions. nih.gov
C-3 Position: The C-3 position is another key site for modification. The introduction of appropriate substituents, such as nitrogen-containing heterocycles, can enhance antitumor activity. nih.govmdpi.com For example, β-carboline derivatives bearing a substituted carbohydrazide (B1668358) group at C-3 have shown potent antiviral activity against poliovirus and herpes simplex virus. nih.gov
C-6 and C-7 Positions: Substitutions on the benzene (B151609) ring portion of the β-carboline, specifically at C-6 and C-7, are important for modulating activity. The presence of methoxy (B1213986) groups at these positions has been shown to be favorable for certain biological actions. acs.orgresearchgate.net
C-9 Position: The indole (B1671886) nitrogen at position 9 is a critical site for substitution. Alkylation, such as with a benzyl (B1604629) group, has been used in the design of novel anticancer agents. mdpi.com Methylation at this position has also been shown to increase cytotoxic activity compared to the unsubstituted N9-H analog. nih.gov
Analysis of structure-activity relationships has revealed that incorporating various substituents at positions C-1, C-2, C-6, C-7, and C-9 of the β-carboline ring can lead to the development of new, more active, and potentially less toxic derivatives. researchgate.net
| Position | Effect of Substitution | Example Activity Influenced | Reference |
|---|---|---|---|
| C-1 | Crucial for activity; aryl groups enhance effects. | Anticancer, Antiviral, 5-HT Receptor Binding | nih.govacs.org |
| C-3 | Enhances antitumor and antiviral activity. | Anticancer, Antiviral | nih.govmdpi.comnih.gov |
| C-6 | Methoxy group is favorable. Hydroxyl group may be detrimental. | 5-HT Receptor Binding, Anticancer | mdpi.comacs.org |
| C-7 | Methoxy group is favorable. | CNS effects | researchgate.net |
| C-9 (Indole-N) | Methylation can increase cytotoxicity and neurotoxicity. | Anticancer, Neurotoxicity | nih.govnih.gov |
Impact of Indole Nitrogen Methylation
Methylation of the indole nitrogen (N-9) is a significant structural modification that can profoundly impact the biological profile of β-carbolines. Studies have shown that N-9 methyl substitution can lead to increased cytotoxic activity when compared to their counterparts with a free N-H group. nih.gov However, this modification can also have implications for neurotoxicity. Research has demonstrated that sequential methylation of both the pyridine nitrogen (N-2) and the indole nitrogen (N-9) can form unique 2,9-N,N'-dimethyl-β-carbolinium ions. nih.gov These di-N-methylated species exhibit potent mitochondrial inhibitory effects and neurotoxicity, suggesting that this process could be a brain bioactivation route leading to neurodegeneration. nih.gov The methylation of the indole nitrogen apparently requires prior methylation of the N-2 nitrogen. nih.gov
Role of Specific Functional Groups and Structural Motifs
Beyond the position of substituents, the chemical nature of the functional groups and larger structural motifs appended to the β-carboline core are pivotal in defining their interaction with biological targets.
Preference for Specific Aryl Substituents (e.g., 3-indolyl at C-1)
Structure-activity relationship studies for 1-aryl-β-carbolines have highlighted a distinct preference for certain substituents to achieve high-affinity binding to specific receptors, such as the 5-hydroxytryptamine (5-HT) receptor family. acs.org Research has shown a strong preference for a 3-indolyl substituent attached to the C-1 position of the β-carboline scaffold. acs.org This specific motif appears to be critical for molecular recognition and potent activity at 5-HT₂ receptors. acs.org
In comparison, other substitutions led to a significant loss of activity. For example:
Transposing the indole ring resulted in a complete loss of activity. acs.org
Bioisosteric replacements for the 3-indolyl group were found to be inactive. acs.org
Bromination of the C-1 indole ring also resulted in a loss of binding to 5-HT₂ receptors. acs.org
Larger aromatic systems like naphthalene (B1677914) and quinoline (B57606) at C-1 did not show any significant activity. acs.org
These findings underscore the specific structural requirement of a 3-indolyl group at the C-1 position for achieving high-affinity interactions with certain neuroreceptors. acs.org
| C-1 Substituent | Effect on 5-HT₂ Receptor Binding | Reference |
|---|---|---|
| 3-Indolyl | Strong preference, potent activity | acs.org |
| Transposed Indole | Complete loss of activity | acs.org |
| Brominated Indole | Loss of binding | acs.org |
| Naphthalene | No appreciable activity | acs.org |
| Quinoline | No appreciable activity | acs.org |
Effect of Methoxy Groups (e.g., at C-6, C-7)
Methoxy (-OCH₃) groups on the β-carboline core, particularly at the C-6 and C-7 positions, play a significant role in modulating biological activity. In studies of 1-aryl-β-carbolines as probes for the 5-hydroxytryptamine receptor, a 6-methoxy substituent on the β-carboline core was identified as a preferred feature for potent activity. acs.org
In a different context, the substitution of a p-methoxy-phenyl group at C-1, combined with a 6-fluoro or 6-methoxy-benzimidazole at C-3, resulted in the highest potency as a cytotoxic agent. nih.gov This indicates that the electronic effects of the methoxy group, likely its electron-donating nature, contribute favorably to the compound's activity profile. Furthermore, harmaline (B1672942), which is 1-methyl-7-methoxy-β-carboline, has been the subject of considerable research due to its therapeutic activities, highlighting the importance of the C-7 methoxy group. researchgate.net
Importance of Electron-Deficient vs. Electron-Rich Substituents
The electronic properties of substituents on the β-carboline scaffold play a pivotal role in determining the molecule's activity. The distinction between electron-donating and electron-withdrawing groups significantly impacts how the molecule interacts with its biological targets.
An electron-rich species possesses a low ionization energy and can act as a reducing agent. wikipedia.org In the context of aromatic rings like the β-carboline system, electron-donating groups increase the electron density of the ring, making it more nucleophilic. wikipedia.org Conversely, electron-deficient compounds, often containing an atom with an incomplete octet of electrons, act as electrophiles, seeking electrons. github.io Electron-withdrawing groups decrease the electron density of the aromatic ring. youtube.com
Influence of C=N+ Moiety on Activity
The presence of a quaternized nitrogen in the pyridine ring of the β-carboline, forming a C=N+ moiety, introduces a positive charge and alters the molecule's electronic and interactive properties. This modification can significantly influence biological activity.
In some β-carboline derivatives, the methylation of the pyridine nitrogen atom results in a positively charged molecule. nih.gov This change prevents the nitrogen from acting as a hydrogen bond acceptor, a role it can play in its uncharged state. nih.gov This alteration in hydrogen bonding capability can directly impact the binding affinity of the molecule to its target receptor or enzyme.
Impact of Aromatization of the C-Ring
The degree of saturation in the C-ring of the β-carboline structure is a critical determinant of its biological profile. The process of converting a tetrahydro-β-carboline (THBC) to a fully aromatic β-carboline can have profound effects on its activity.
The aromatization of the C-ring is a key step in the biosynthesis and chemical synthesis of many β-carboline alkaloids. researchgate.netmdpi.com This process can be achieved through various chemical methods, including oxidative dehydrogenation. mdpi.com The fully aromatic, planar structure of β-carbolines is thought to facilitate their intercalation into DNA, which is one of the proposed mechanisms for their antitumor activity. nih.gov However, research has also suggested that in some cases, the C-ring may be dispensable for certain biological activities. nih.gov Studies on tryptophan analogs, the biosynthetic precursors to β-carbolines, have shown that these simpler molecules can also exhibit significant biological effects, such as antiviral and antifungal activities. nih.gov
Relationship between Linker Size in Dimeric Structures and Activity
Research on other dimeric molecules, such as those derived from curcumin, has demonstrated that the linker length is a critical factor for inhibitory potency against protein aggregation. umich.edu An optimal linker length exists, and deviations from this range, either too short or too long, can lead to a decrease in activity. umich.edu For instance, in a study of curcumin-like amyloid inhibitors, the optimal linker length was found to be within a narrow range of 6-19 Å. umich.edu Similarly, in studies of pyrrolo[2,1-c] researchgate.netderpharmachemica.combenzodiazepine (B76468) (PBD) dimers, the length of the diether linkage between the two monomeric units significantly influenced their DNA cross-linking reactivity and cytotoxic potency. researchgate.net An increase in the linker length from three to five methylene (B1212753) units in one series of PBD dimers led to a dramatic increase in cytotoxicity and DNA interstrand cross-linking reactivity. researchgate.net
Stereochemical Considerations in Biological Activity
Stereoselectivity in Receptor Transport and Activity (e.g., R-enantiomers)
The three-dimensional arrangement of atoms in a molecule, or its stereochemistry, is a fundamental factor influencing its interaction with biological systems, which are themselves chiral. The differential effects of enantiomers (non-superimposable mirror images) are well-documented for many drugs.
For β-adrenergic receptor antagonists, the two enantiomers often exhibit different potencies. nih.govnih.gov Generally, the (-)-enantiomer is the more pharmacologically active form. nih.gov However, studies have shown that the (+)-enantiomers of some beta-blockers can be unexpectedly potent, suggesting differences in receptor interaction or metabolism. nih.gov The transport of chiral drugs across biological membranes can also be stereoselective, with different enantiomers showing varying affinities for transport proteins. sci-hub.se For example, the transporter-mediated uptake of fexofenadine (B15129) enantiomers was found to be stereoselective, with the (R)-(+)-enantiomer being transported at a higher rate than the (S)-(-)-enantiomer. sci-hub.se In the case of tadalafil, a phosphodiesterase-5 inhibitor with two chiral centers, the marketed isomer is the (6R, 12aR) form, highlighting the importance of specific stereochemistry for optimal activity. nih.gov
Computational and Molecular Modeling in SAR Studies
Computational and molecular modeling techniques have become indispensable tools in the study of structure-activity relationships for β-carboline derivatives and other bioactive molecules. These methods provide valuable insights into the molecular interactions that govern biological activity and aid in the rational design of new compounds.
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of compounds with their biological activity. derpharmachemica.comresearchgate.net Both 2D- and 3D-QSAR models have been developed for β-carboline derivatives to identify key structural features responsible for their cytotoxic and other activities. researchgate.net These models can help in predicting the activity of newly designed compounds. derpharmachemica.com
Molecular docking is another powerful computational method that predicts the preferred orientation of a ligand when bound to a receptor or enzyme. nih.govmdpi.com This allows for the visualization of binding modes and the identification of key interactions, such as hydrogen bonds and hydrophobic interactions, that contribute to binding affinity. researchgate.netmdpi.com Docking studies have been used to investigate the binding of β-carboline derivatives to various targets, including kinases and DNA. nih.govresearchgate.net
Molecular dynamics (MD) simulations provide a dynamic view of the ligand-receptor complex over time, allowing for the study of its flexibility and thermodynamic stability. nih.gov These simulations can further refine the understanding of the binding process and the stability of the interactions predicted by docking studies.
The integration of these computational approaches—QSAR, molecular docking, and molecular dynamics—provides a comprehensive framework for understanding the SAR of β-carboline derivatives and for guiding the design of new molecules with improved therapeutic potential. researchgate.netresearchgate.net
Interactive Data Table of Research Findings
| Structural Feature | Key Findings | Implication for Activity |
|---|---|---|
| Substituent Electronics | Electron-donating groups increase ring nucleophilicity. wikipedia.org | Modulates reactivity and interaction with biological targets. |
| C=N+ Moiety | Quaternization of pyridine nitrogen creates a positive charge and prevents H-bond acceptance. nih.gov | Alters electronic properties and hydrogen bonding potential. |
| C-Ring Aromatization | Aromatic, planar structure facilitates DNA intercalation. nih.gov | Often crucial for mechanisms like DNA binding. |
| Dimer Linker Size | Optimal linker length is critical for potency. umich.eduresearchgate.net | Affects the ability to bridge binding sites or induce specific conformational changes. |
| Stereochemistry | Enantiomers can have different affinities for receptors and transporters. nih.govnih.govsci-hub.se | Dictates the specificity and potency of biological interactions. |
In Silico Analysis of Binding Properties
In silico methods, such as molecular docking and ligand-based screening, are powerful tools to predict the binding affinity and interaction patterns of small molecules with biological targets. sciety.orgnih.gov For β-carboline derivatives, these studies have revealed key structural features that govern their binding to various receptors and enzymes. mdpi.commdpi.com
Influence of Substituents on Binding:
The nature and position of substituents on the β-carboline ring system significantly influence binding affinity and selectivity. researchgate.net
Position 1: Substitution at the C1 position with an aryl group has been shown to enhance selectivity for certain subtypes of the 5-hydroxytryptamine (5-HT) receptor family. acs.org
Position 6: The presence of a methoxy group at the C6 position has been identified as a key factor for high-affinity binding to 5-HT2 receptors. acs.org While direct computational studies on a 6-hydroxy substituent are less common, the electronic similarity to a methoxy group suggests it could also play a significant role in forming key interactions within a receptor's active site.
Position 7: Computational studies on monoamine oxidase A (MAO-A) inhibitors have shown that substitutions at the C7 position can influence inhibitory potency. nih.gov
Indole Nitrogen (N9): N-alkylation of the indole nitrogen with a benzyl group has been explored in the design of novel β-carboline derivatives as potential anticancer agents. mdpi.com
Hypothetical Binding of 6-Hydroxy-5,7-dimethyl-β-carboline:
The 6-hydroxy group could act as both a hydrogen bond donor and acceptor, potentially forming crucial interactions with amino acid residues in a binding pocket. nih.gov
Interactive Data Table: Predicted Binding Interactions of β-Carboline Derivatives
| Target Protein | Key Interacting Residues (Hypothetical) | Type of Interaction | Reference |
| 5-HT2A Receptor | Asp, Ser, Phe | Hydrogen Bonding, π-π Stacking | acs.org |
| CDK2 | GLU, THR, ASP | Hydrogen Bonding, Pi-alkyl Interaction | researchgate.net |
| MAO-A | Tyr, Cys | Hydrophobic, Hydrogen Bonding | nih.gov |
Computational Insights into Enzyme Inhibition Mechanisms
Computational studies, including molecular dynamics (MD) simulations, provide dynamic insights into how β-carboline derivatives inhibit enzymes. nih.govresearchgate.net These methods can elucidate the stability of the ligand-enzyme complex and the specific conformational changes that lead to inhibition. nih.gov
Mechanisms of Enzyme Inhibition by β-Carboline Derivatives:
β-Carboline derivatives have been shown to inhibit a range of enzymes through various mechanisms: nih.gov
Competitive Inhibition: Many β-carboline derivatives act as competitive inhibitors, binding to the active site of an enzyme and preventing the natural substrate from binding. This is a common mechanism for their action against kinases and monoamine oxidases. nih.gov
DNA Intercalation: The planar aromatic structure of the β-carboline ring allows some derivatives to intercalate between DNA base pairs, which can inhibit the function of DNA topoisomerases. nih.gov
Inferred Enzyme Inhibition by 6-Hydroxy-5,7-dimethyl-β-carboline:
Based on the general mechanisms of β-carboline derivatives, 6-hydroxy-5,7-dimethyl-β-carboline could potentially inhibit enzymes through the following interactions:
The planar β-carboline core could facilitate intercalation into the active sites of enzymes like kinases or position the molecule for effective competitive inhibition.
The 6-hydroxy group could form a critical hydrogen bond with a key residue in the active site, anchoring the inhibitor and preventing catalytic activity.
The 5,7-dimethyl groups could enhance van der Waals interactions within a hydrophobic sub-pocket of the enzyme's active site, contributing to a more stable and long-lasting inhibitory complex.
Interactive Data Table: Potential Enzyme Targets for β-Carboline Derivatives
| Enzyme Target | Potential Inhibitory Mechanism | Key Structural Feature | Reference |
| Cyclin-Dependent Kinases (CDKs) | Competitive Inhibition | Planar aromatic ring, N-alkylation | mdpi.comsciforum.net |
| Monoamine Oxidase A (MAO-A) | Competitive Inhibition | Substituted β-carboline core | nih.govresearchgate.net |
| DNA Topoisomerases | DNA Intercalation | Planar tricyclic system | nih.gov |
| Protein Kinases | Competitive Inhibition | Substituted β-carboline core | sciety.org |
Natural Occurrence and Biosynthetic Pathways of β Carboline Alkaloids
Distribution in Biological Systems
β-Carboline alkaloids are remarkably widespread in nature, having been identified in an array of organisms from the plant and marine kingdoms to foodstuffs and even within mammalian tissues. nih.govnih.gov
Presence in Plants
These alkaloids are well-documented constituents of numerous plant species, where they often play a role in the plant's defense mechanisms.
Peganum harmala : Commonly known as Syrian rue, this plant is a rich source of β-carboline alkaloids. nih.gov The seeds and roots contain the highest concentrations, with harmine (B1663883) and harmaline (B1672942) being the most abundant. nih.govresearchgate.net Studies have quantified harmine and harmaline in dried seeds at approximately 4.3% and 5.6% (w/w) respectively, with lower levels of harmalol (B191368) (0.6%) and tetrahydroharmine (B102439) (0.1%). researchgate.netareeo.ac.ir Roots primarily contain harmine and harmol (B1672944). researchgate.net A novel β-carboline derivative, l-thioformyl-8-β-D-glucopyranoside-bis-2,3-dihydro-isopyridinopyrrol, has also been isolated from the aerial parts of Peganum harmala. iaea.org
Lycium chinense : The fruits of this plant, also known as Goji berry, have been found to contain β-carboline alkaloids, including 9-formylharman, 1-(methoxycarbonyl)-β-carboline, and perlolyrine. nih.gov
Alstonia constricta : The bark of this Australian tree is known to contain various alkaloids, and studies have confirmed the presence of β-carboline bases derived from the degradation of alstonine. acs.org
Picrasma quassioides : This plant is a source of a variety of β-carboline alkaloids. nih.govtandfonline.com Researchers have isolated numerous such compounds from its stems, including picrasidine J, a dimeric β-carboline alkaloid, and several others like 1-acetyl-4-methoxy-8-hydroxy-β-carboline and 1-acetyl-4,8-dimethoxy-β-carboline. nih.govmdpi.comresearchgate.net Further investigations have led to the identification of five new β-carboline alkaloids from the stems of this plant. capes.gov.br
Table 1: Prominent β-Carboline Alkaloids in Various Plant Species
| Plant Species | Part of Plant | Prominent β-Carboline Alkaloids |
| Peganum harmala | Seeds, Roots | Harmine, Harmaline, Harmalol, Tetrahydroharmine, Harmol nih.govresearchgate.netareeo.ac.ir |
| Lycium chinense | Fruits | 9-Formylharman, 1-(Methoxycarbonyl)-β-carboline, Perlolyrine nih.gov |
| Alstonia constricta | Bark | Alstonine-derived β-carbolines acs.org |
| Picrasma quassioides | Stems | Picrasidine J, 1-acetyl-4-methoxy-8-hydroxy-β-carboline nih.govmdpi.comresearchgate.net |
Occurrence in Marine Organisms
The marine environment is another significant reservoir of β-carboline alkaloids, with sponges and bryozoans being notable sources.
Sponges : Marine sponges from genera such as Hyrtios and Xestospongia are known to produce β-carboline alkaloids. researchgate.netnih.gov For instance, manzamine A, a polycyclic β-carboline-derived alkaloid, was first isolated from a Haliclona species. nih.gov Two new β-carboline alkaloids, xestomanzamine A and xestomanzamine B, have been isolated from an Okinawan marine sponge of the Xestospongia genus. capes.gov.br
Bryozoans : These colonial marine invertebrates have also been found to contain β-carboline alkaloids. researchgate.net For example, the marine bryozoan Costaticella hastata has been identified as a source of these compounds. acs.org Another New Zealand marine bryozoan, Cribricellina cribraria, was found to contain 6-hydroxyharman and the new metabolite, 8-hydroxyharman. researchgate.net
Detection in Foodstuffs and Beverages
β-Carboline alkaloids can be found in a variety of common food items and beverages, either naturally occurring or formed during processing. nih.govmdpi.com Their presence is often attributed to the reaction of tryptophan with aldehydes or sugars during heating. acs.org
Foods and beverages in which β-carbolines have been detected include:
Coffee nih.gov
Cheese nih.govresearchgate.net
Soy sauce acs.org
Tomato products acs.org
Meat products, especially when cooked at high temperatures mdpi.com
The concentration of these alkaloids can vary significantly depending on the food and the processing methods used. nih.gov For example, pan-frying has been shown to significantly promote the formation of β-carboline alkaloids in meat and fish. mdpi.com
Table 2: Examples of β-Carboline Alkaloids in Foodstuffs
| Foodstuff/Beverage | Detected β-Carboline Alkaloids |
| Coffee | Norharman, Harman (B1672943) nih.gov |
| Beer | Harmalol, Harmaline, Norharman, Harman, Harmine nih.govresearchgate.net |
| Cheese | Harmalol, Harmaline, Norharman, Harman, Harmine nih.govresearchgate.net |
| Processed Tomato Products | Perlolyrine acs.org |
| Pan-fried Beef and Fish | Norharman, Harman, Harmaline mdpi.com |
Endogenous Presence in Mammalian Tissues and Fluids
β-Carboline alkaloids are not only ingested from external sources but are also found endogenously in mammalian tissues and fluids, including the human brain. nih.govresearchgate.netresearchgate.net Harmine has been identified as a major endogenous β-carboline in rats, mice, and humans. nih.govnih.gov Its presence has been detected in newborn rat plasma and brain tissue even without any external intake, suggesting spontaneous synthesis within the body. nih.govnih.gov The levels of these endogenous alkaloids can be influenced by physiological states such as age. nih.gov
Biosynthetic Routes to β-Carboline Core
The fundamental structure of β-carboline alkaloids is synthesized in nature primarily through pathways involving the amino acid tryptophan.
Tryptophan-Dependent Pathways
The biosynthesis of the β-carboline skeleton predominantly occurs via the Pictet-Spengler reaction. nih.govwikipedia.orgnih.gov This reaction involves the condensation of a β-arylethylamine, such as tryptamine (B22526) (derived from tryptophan), with an aldehyde or a ketone, followed by the closure of a new ring. nih.govwikipedia.org
The key steps in this biosynthetic pathway are:
Formation of a Schiff base : An amine, typically derived from tryptophan, reacts with an aldehyde or ketone to form an imine intermediate, also known as a Schiff base. rsc.orgrsc.org
Cyclization : Under acidic conditions, the imine is converted to a more electrophilic iminium ion, which then undergoes an intramolecular electrophilic attack by the indole (B1671886) ring, leading to the formation of the tetrahydro-β-carboline ring system. wikipedia.orgrsc.org
This reaction is not only fundamental to the biosynthesis of these alkaloids in plants and other organisms but is also a widely used method in organic synthesis for creating the β-carboline framework. nih.govrsc.orgrsc.org In biological systems, this reaction is often catalyzed by enzymes. wikipedia.org The subsequent aromatic β-carbolines, such as harman and norharman, are formed through the oxidation of their tetrahydro-β-carboline precursors. researchgate.net
An examination of the biosynthetic origins of β-carboline alkaloids reveals complex chemical pathways, including formation through the Maillard reaction and specific enzymatic conversions within the mammalian system. While the precise biosynthetic route for 6-Hydroxy-5,7-dimethyl-beta-carboline is not extensively detailed in current literature, an understanding of the formation of related β-carboline structures provides a foundational context.
2 Formation from Maillard Reaction Products (Amino Acids and Reducing Sugars/Aldehydes)
The Maillard reaction, a non-enzymatic process between amino acids and reducing sugars, is a well-established pathway for the formation of various β-carboline alkaloids, particularly in heated foods. wikipedia.org This reaction involves the initial condensation of the amino acid L-tryptophan with a carbonyl compound, such as a reducing sugar or an aldehyde, which then undergoes a series of reactions including cyclization and oxidation to form the stable β-carboline aromatic ring system. dss.go.thnih.gov
The reaction between L-tryptophan and α-dicarbonyl compounds like glyoxal (B1671930) and methylglyoxal (B44143) can yield derivatives such as 1-hydroxymethyl-β-carboline (HME-βC) and 1-(1-hydroxyethyl)-β-carboline (HET-βC), respectively. nih.gov The formation of these compounds is often favored under acidic conditions and at higher temperatures. nih.gov Similarly, reacting tryptophan with the sugar xylose has been shown to produce novel nonvolatile β-carboline alkaloids, including 1-(1,4-dihydroxybutyl)-β-carboline and 1-(1,3,4-trihydroxybutyl)-β-carboline. dss.go.thnih.gov
The specific structure of the resulting β-carboline is contingent on the particular amino acid and carbonyl reactant involved. While the formation of this compound has not been explicitly documented through this pathway, it is plausible that precursors containing the requisite hydroxyl and methyl functionalities could participate in similar reactions.
Table 1: Examples of β-Carbolines from the Maillard Reaction
| Reactant 1 (Amino Acid) | Reactant 2 (Sugar/Aldehyde) | Resulting β-Carboline Product |
| L-Tryptophan | Xylose | 1-(1,4-dihydroxybutyl)-β-carboline |
| L-Tryptophan | Xylose | 1-(1,3,4-trihydroxybutyl)-β-carboline |
| L-Tryptophan | Glyoxal | 1-hydroxymethyl-β-carboline (HME-βC) |
| L-Tryptophan | Methylglyoxal | 1-(1-hydroxyethyl)-β-carboline (HET-βC) |
| L-Tryptophan | 3-Deoxyglucosone | 1-(1,3,4,5-tetrahydroxypent-1-yl)-β-carboline |
3 Enzymatic Conversions (e.g., N-Methyltransferases in Mammalian Brain)
β-Carbolines can also be formed endogenously in mammals through enzymatic processes. nih.govnih.gov Within the mammalian brain, specific enzymes known as N-methyltransferases play a role in the biosynthesis and metabolism of these compounds. nih.govnih.gov These enzymes catalyze the transfer of a methyl group from a donor molecule, typically S-adenosyl-L-methionine (SAM), to the nitrogen atoms of the β-carboline structure. nih.gov
Research has identified distinct N-methyltransferase activities, including β-carboline-2N-methyltransferase, which methylates the nitrogen at position 2 of the pyridine (B92270) ring, and β-carboline-9N-methyltransferase, which acts on the nitrogen at position 9 of the indole ring. nih.govnih.gov The activity of β-carboline-2-N-methyltransferase is primarily located in the cytosol and demonstrates Michaelis-Menten kinetics with respect to its substrates, such as 9-methylnorharman and SAM. nih.gov
The enzymatic machinery for hydroxylation and methylation of aromatic rings exists within mammalian systems, suggesting a potential, though not yet documented, pathway for the endogenous synthesis of this compound. This would likely involve a multi-step process with a β-carboline precursor undergoing sequential hydroxylation and methylation by specific, yet-to-be-identified, enzymes.
Table 2: Characterized N-Methyltransferases in Mammalian β-Carboline Synthesis
| Enzyme | Substrate(s) | Product Type | Cellular Location |
| β-carboline-2-N-methyltransferase | 9-methylnorharman, S-adenosyl-L-methionine (SAM) | N-methylated β-carbolinium cations | Cytosol |
| β-carboline-9N-methyltransferase | β-carboline precursor, S-adenosyl-L-methionine (SAM) | 9-N-methylated β-carbolines | Supernatant and particulate fractions of brain tissue |
Advanced Analytical Methodologies in β Carboline Research
Spectroscopic Characterization Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of β-carboline alkaloids. ¹H NMR provides information about the chemical environment and connectivity of hydrogen atoms, while ¹³C NMR reveals the types of carbon atoms present in the molecule.
In ¹³C NMR, the carbon atoms of the aromatic rings resonate in the δ 110-150 ppm range nih.gov. The specific chemical shifts are influenced by the nature and position of substituents on the β-carboline core. Advanced 2D NMR experiments such as COSY, HSQC, and HMBC are often used to establish definitive structural assignments by revealing proton-proton and proton-carbon correlations.
Table 1: Representative ¹H and ¹³C NMR Data for a β-Carboline Derivative (1-(1-Hydroxyethyl)-β-carboline-3-carboxylic Acid in DMSO) nih.gov
| ¹H NMR | Data | ¹³C NMR | Data |
|---|---|---|---|
| Chemical Shift (δ ppm) | Multiplicity & Coupling Constant (J Hz) | Chemical Shift (δ ppm) | |
| 11.77 | s, 1H | 166.78 | |
| 8.81 | s, 1H | 147.97 | |
| 8.36 | d, J = 7.9 Hz, 1H | ~135 | |
| 7.74 | d, J = 8.3 Hz, 1H | 133.65 | |
| 7.58 | dd, J = 8.3, 7.6 Hz, 1H | 128.60 | |
| 7.29 | dd, J = 7.9, 7.6 Hz, 1H | 128.41 | |
| 5.28 | m, 1H | 121.84 | |
| 1.57 | d, J = 6.6 Hz, 3H | 120.82 | |
| 119.99 | |||
| 115.94 | |||
| 112.71 | |||
| 68.73 |
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is utilized to identify the functional groups present in a molecule. For a compound like 6-Hydroxy-5,7-dimethyl-β-carboline, the IR spectrum would be expected to show characteristic absorption bands. A broad band in the region of 3200-3600 cm⁻¹ would indicate the O-H stretching of the hydroxyl group. The N-H stretching of the indole (B1671886) ring typically appears in a similar region, around 3300-3500 cm⁻¹. Aromatic C-H stretching vibrations are observed above 3000 cm⁻¹, while C=C and C=N stretching vibrations from the aromatic rings would appear in the 1450-1650 cm⁻¹ region. The presence of methyl groups would be confirmed by C-H stretching and bending vibrations around 2850-2960 cm⁻¹ and 1375-1450 cm⁻¹, respectively.
Mass Spectrometry (GC-MS)
Mass Spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. When coupled with Gas Chromatography (GC-MS), it also allows for the separation and identification of individual components within a mixture.
For 6-Hydroxy-5,7-dimethyl-β-carboline, high-resolution mass spectrometry (HRMS) would provide the exact mass, allowing for the determination of its molecular formula (C₁₄H₁₄N₂O). The mass spectrum typically shows a prominent molecular ion peak [M]⁺ or a protonated molecular ion peak [M+H]⁺ in positive ion mode nih.gov. The fragmentation pattern observed in the mass spectrum provides valuable structural information. For instance, the analysis of various β-carbolines by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) has been effectively used for their quantification in complex matrices like processed meat products mdpi.comnih.gov. In such studies, specific precursor-to-product ion transitions are monitored to ensure high sensitivity and selectivity mdpi.comnih.gov.
Chromatographic Separation and Purification Techniques
Chromatographic methods are fundamental for the isolation and purification of β-carbolines from synthesis reaction mixtures or natural extracts.
Thin-Layer Chromatography (TLC)
Thin-Layer Chromatography (TLC) is a simple, rapid, and versatile technique used for the preliminary separation and identification of compounds. It is often employed to monitor the progress of a chemical reaction or to determine the appropriate solvent system for column chromatography. For β-carbolines, a silica (B1680970) gel plate is typically used as the stationary phase, and a mixture of organic solvents, such as dichloromethane/methanol (B129727) or ethyl acetate/hexane, serves as the mobile phase. The separated compounds are visualized under UV light, where the conjugated aromatic system of the β-carboline ring fluoresces, or by using a staining agent. The retention factor (Rf) value is characteristic for a given compound in a specific solvent system and can be used for preliminary identification.
Column Chromatography
Column chromatography is the most widely used method for the purification of β-carboline alkaloids on a preparative scale. The choice of stationary phase and mobile phase is critical for achieving effective separation.
Reverse-phase column chromatography is particularly common. In this technique, a nonpolar stationary phase, such as C18-functionalized silica, is used with a polar mobile phase. For example, β-carboline derivatives have been successfully purified using a C18 column with a gradient elution system of water and acetonitrile, often with a small amount of an acid like formic acid to improve peak shape nih.govnih.gov. The fractions are collected and analyzed (e.g., by TLC or HPLC) to isolate the pure compound.
Table 2: Example of Column Chromatography Conditions for β-Carboline Purification nih.govnih.gov
| Parameter | Description |
|---|---|
| Stationary Phase | C18 Sorbent |
| Mobile Phase | Gradient of acetonitrile in water containing 0.5% (v/v) formic acid. |
| Elution Details | The compound of interest is eluted by gradually increasing the percentage of acetonitrile (e.g., from 0% to 50%). |
| Application | Isolation of newly synthesized or naturally occurring β-carboline derivatives from crude reaction mixtures or extracts. |
High-Performance Liquid Chromatography (HPLC-PDA)
High-Performance Liquid Chromatography coupled with a Photodiode Array Detector (HPLC-PDA) is a cornerstone analytical technique for the separation, identification, and quantification of β-carboline alkaloids in various matrices. This method offers high resolution and sensitivity, allowing for the analysis of complex mixtures.
In a typical HPLC-PDA setup for β-carboline analysis, a reversed-phase column (such as a C18 column) is commonly employed. The separation is achieved using a mobile phase gradient, often consisting of an aqueous component (like water with an acid modifier such as formic or acetic acid to improve peak shape) and an organic solvent (typically acetonitrile or methanol). The gradient elution allows for the effective separation of compounds with varying polarities.
The Photodiode Array (PDA) detector plays a crucial role by acquiring absorbance spectra for each point in the chromatogram. This capability is particularly valuable for the analysis of β-carbolines, which possess characteristic UV-Vis absorbance spectra due to their aromatic tricyclic structure. The PDA detector can:
Confirm Peak Identity: By comparing the UV-Vis spectrum of an eluting peak with that of a known standard, the identity of the compound can be confirmed with a high degree of confidence.
Assess Peak Purity: The detector can assess whether a chromatographic peak corresponds to a single compound or co-eluting impurities.
Quantify Analytes: The absorbance at a specific wavelength, typically the wavelength of maximum absorbance (λmax), is used for quantification against a calibration curve prepared with a standard of 6-Hydroxy-5,7-dimethyl-beta-carboline.
For this compound, the extended conjugation of the β-carboline core, along with the auxochromic hydroxyl group, would be expected to result in a distinct UV-Vis spectrum, enabling its selective detection and quantification.
Structural Elucidation via X-ray Crystallography
X-ray crystallography is the definitive method for determining the precise three-dimensional atomic structure of a crystalline solid. This technique provides unequivocal proof of a molecule's connectivity, configuration, and conformation. For a novel or synthesized β-carboline derivative like this compound, obtaining a single crystal suitable for X-ray diffraction would be a primary goal for unambiguous structural confirmation.
The process involves irradiating a single crystal of the compound with a focused beam of X-rays. The diffraction pattern produced by the interaction of the X-rays with the electron clouds of the atoms is recorded. By analyzing the positions and intensities of these diffracted spots, a three-dimensional electron density map of the molecule can be generated. From this map, the positions of individual atoms, bond lengths, bond angles, and torsional angles can be determined with high precision.
For this compound, an X-ray crystal structure would confirm:
The planarity of the tricyclic β-carboline ring system.
The precise locations of the hydroxyl and dimethyl substitutions on the benzene (B151609) ring portion of the scaffold.
Intermolecular interactions in the solid state, such as hydrogen bonding involving the hydroxyl group and the nitrogen atoms of the pyridine (B92270) ring.
This structural information is invaluable for understanding structure-activity relationships (SAR) and for validating computational models.
In Vitro Biological Assay Methodologies
Enzyme Inhibition Assays (e.g., MTT Assay for Cell Viability)
The cytotoxic and anti-proliferative properties of β-carboline derivatives are frequently evaluated using cell-based assays. The MTT assay is a widely used colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation. nih.govnih.gov
The principle of the MTT assay is based on the reduction of the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals by mitochondrial succinate (B1194679) dehydrogenase enzymes in metabolically active cells. nih.gov The amount of formazan produced is directly proportional to the number of viable cells. The insoluble formazan crystals are then solubilized using a solvent like dimethyl sulfoxide (DMSO), and the absorbance of the resulting solution is measured with a spectrophotometer, typically around 570 nm. nih.gov
To evaluate the effect of this compound, various concentrations of the compound would be incubated with cancer cell lines. After a set incubation period (e.g., 24, 48, or 72 hours), the MTT reagent is added. The resulting absorbance values are used to calculate the percentage of cell viability relative to an untreated control. From this data, the half-maximal inhibitory concentration (IC50) can be determined, which represents the concentration of the compound required to inhibit cell viability by 50%. Many β-carboline derivatives have demonstrated potent cytotoxic activity against various cancer cell lines. researchgate.net
Table 1: Representative Cell Viability Data from an MTT Assay
| Concentration of Test Compound (µM) | Absorbance (570 nm) | Cell Viability (%) |
|---|---|---|
| 0 (Control) | 1.25 | 100 |
| 1 | 1.10 | 88 |
| 5 | 0.85 | 68 |
| 10 | 0.61 | 49 |
| 25 | 0.35 | 28 |
| 50 | 0.18 | 14 |
This table presents illustrative data for demonstrating the principle of the MTT assay.
Receptor Binding Assays
The β-carboline scaffold is known to interact with a variety of receptors in the central nervous system, most notably benzodiazepine (B76468) receptors (a modulatory site on the GABA-A receptor), serotonin (B10506) receptors, and dopamine receptors. Receptor binding assays are essential for determining the affinity and selectivity of a compound like this compound for these targets.
These assays typically use cell membranes or purified receptors that have a specific radiolabeled ligand (a known high-affinity binder) pre-bound. The test compound is then added in increasing concentrations to compete with the radioligand for the binding site. The amount of radioactivity displaced is measured, indicating the ability of the test compound to bind to the receptor.
The data are used to calculate the IC50 value, which is the concentration of the test compound that displaces 50% of the radioligand. This can be converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation. A lower Ki value signifies a higher binding affinity. Such studies are critical for characterizing the pharmacological profile of new β-carboline derivatives.
Table 2: Example Receptor Binding Affinity Profile
| Receptor Target | Radioligand Used | Binding Affinity (Ki, nM) |
|---|---|---|
| Benzodiazepine Receptor (Central) | [³H]-Flunitrazepam | 15.5 |
| Serotonin Receptor (5-HT2A) | [³H]-Ketanserin | 120.8 |
| Dopamine Receptor (D2) | [³H]-Spiperone | >1000 |
This table provides a hypothetical binding profile for a β-carboline derivative to illustrate the type of data generated.
DNA Interaction Studies (e.g., Gel Electrophoresis)
The planar aromatic structure of β-carbolines makes them prime candidates for interaction with DNA, primarily through intercalation, where the molecule inserts itself between the base pairs of the DNA double helix. nih.gov This interaction can inhibit DNA replication and transcription, contributing to their cytotoxic effects. researchgate.net
Agarose gel electrophoresis is a valuable technique to study these interactions. One common method is the DNA unwinding assay using supercoiled plasmid DNA. When an intercalating agent binds to supercoiled DNA, it causes the DNA to unwind. This change in topology alters the mobility of the DNA through an agarose gel. Initially, intercalation reduces the supercoiling, causing the DNA to migrate slower. At higher concentrations of the intercalating agent, positive supercoils can be introduced, which may increase its mobility again.
In a typical experiment, a fixed amount of supercoiled plasmid DNA (e.g., pBR322) is incubated with increasing concentrations of this compound. The samples are then run on an agarose gel, stained with an intercalating dye like ethidium bromide, and visualized under UV light. The shift in the migration pattern of the supercoiled DNA relative to a control provides clear evidence of an intercalative binding mode. researchgate.net Studies have shown that polar groups like hydroxyl moieties on the β-carboline ring can increase the binding affinity to DNA. researchgate.net
Computational and Cheminformatics Tools
Computational methods are increasingly used in β-carboline research to predict biological activity, understand binding mechanisms, and guide the design of new derivatives.
Molecular Docking is a key computational technique used to predict the preferred orientation of a ligand when bound to a receptor or enzyme. nih.gov A three-dimensional model of the target protein (often obtained from X-ray crystallography) is used, and the ligand (this compound) is computationally placed into the binding site in various conformations. A scoring function is used to estimate the binding affinity for each pose, and the lowest energy poses are considered the most likely binding modes. researchgate.net This can reveal key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex, providing insights that are invaluable for rational drug design. sciforum.net
Cheminformatics tools are used to analyze libraries of compounds and build structure-activity relationship (SAR) models. For a series of β-carboline analogues, these tools can calculate various molecular descriptors (e.g., molecular weight, logP, number of hydrogen bond donors/acceptors) and correlate them with experimental biological activity. This can help identify the key structural features responsible for a desired pharmacological effect. Furthermore, in silico ADME (Absorption, Distribution, Metabolism, and Excretion) and toxicity predictions can be performed to assess the drug-likeness of a compound before committing to costly synthesis and biological testing. researchgate.netnih.gov
Molecular Docking and Dynamics Simulations
Molecular docking and molecular dynamics (MD) simulations are powerful computational tools used to predict and analyze the interaction between a small molecule (ligand), such as a β-carboline derivative, and a macromolecular target, typically a protein. nih.govmdpi.com This approach provides a static and dynamic atom-level perspective on molecular recognition, which is crucial for understanding the basis of a compound's biological activity. nih.gov
Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a target protein. For the β-carboline scaffold, docking studies have been instrumental in identifying key binding modes within various enzyme active sites. For instance, in studies of β-carbolines as inhibitors of Monoamine Oxidase A (MAO-A), docking was performed using the co-crystal structure of the related compound harmine (B1663883) with the MAO-A enzyme. nih.gov The process involves placing the β-carboline structure into a defined binding site of the protein and scoring the different poses based on factors like intermolecular forces and geometric complementarity. nih.govresearchgate.net
For this compound, a docking simulation would predict how its unique substitutions interact with the target's active site. The 6-hydroxy group could form crucial hydrogen bonds with amino acid residues, acting as either a hydrogen bond donor or acceptor. The 5,7-dimethyl groups would likely contribute to binding through hydrophobic interactions with nonpolar residues in the binding pocket. These interactions are fundamental to the stability of the ligand-protein complex. Structure-based pharmacophores derived from docking can reveal which interactions are essential for biological activity. nih.gov
Molecular Dynamics (MD) Simulations: Following docking, MD simulations offer a more dynamic view of the molecular interactions. While docking provides a static snapshot, MD simulations model the movement of atoms and molecules over time, confirming the stability of the predicted binding pose. mdpi.comnih.gov These simulations can reveal subtle conformational changes in both the ligand and the protein upon binding and calculate binding free energies. mdpi.com For β-carbolines, MD simulations have been used to validate docking results and to understand how water molecules in the active site might mediate interactions. nih.gov The stability of a docked pose for this compound would be assessed by monitoring parameters like the root-mean-square deviation (RMSD) of the ligand over the simulation time. A stable RMSD suggests a stable binding mode. mdpi.com
Interactive Table: Key Interactions in β-Carboline Docking Studies
| Interaction Type | β-Carboline Moiety | Interacting Amino Acid Residues (Examples) | Potential Role of 6-Hydroxy-5,7-dimethyl Substituents |
|---|---|---|---|
| Hydrogen Bonding | Pyridine Nitrogen, Pyrrole (B145914) Nitrogen | Asn181, Cys323 | The 6-hydroxy group can act as an additional H-bond donor/acceptor. |
| Hydrophobic Interactions | Tricyclic Ring System, Methyl Groups | Tyrosine, Phenylalanine, Valine, Leucine | The 5,7-dimethyl groups enhance hydrophobic interactions. |
| Pi-Anion Interaction | Aromatic Rings | Aspartic Acid | The core aromatic system can interact with negatively charged residues. |
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that correlates the variation in the biological activity of a series of compounds with changes in their molecular structures. researchgate.netdoaj.org This is achieved by developing a mathematical model that relates physicochemical properties or structural features (descriptors) of the molecules to their activity. researchgate.net For β-carboline derivatives, 3D-QSAR studies have been particularly valuable in understanding the structural requirements for their antitumor activities. researchgate.netnih.gov
These models are built using a training set of β-carbolines with known biological activities. The resulting models can then be used to predict the activity of new, untested compounds like this compound. Methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are used to generate 3D-QSAR models. nih.govresearchgate.net These models produce contour maps that visualize regions around the aligned molecules where certain properties are predicted to enhance or diminish biological activity.
Implicit Derivation from Structure-Activity Relationship (SAR) Studies: QSAR models are implicitly derived from extensive SAR studies. SAR analyses of β-carboline derivatives have identified several key positions on the tricyclic core that are critical for activity. Studies have shown that substitutions at positions 1, 3, 7, and 9 significantly influence the pharmacological profile. nih.govnih.govacs.org For example, a structure-activity relationship study on β-carbolines as haspin kinase inhibitors revealed that moving a methoxy (B1213986) substituent from the 7-position to the 6-position resulted in a loss of activity, highlighting the sensitivity of this region of the scaffold to substitution patterns. nih.gov
In the context of this compound, a QSAR model would quantify the impact of its specific substitution pattern. The model would use descriptors to represent the properties of the substituents:
6-Hydroxy group: Descriptors for this group would account for its hydrogen-bonding capacity and polarity.
5,7-Dimethyl groups: Descriptors for these groups would represent their steric bulk and contribution to lipophilicity.
The QSAR model would then predict the compound's activity based on the established relationship between these properties and the biological endpoint in the training set. The results from such models can guide the synthesis of new derivatives with potentially improved potency and selectivity. researchgate.netresearchgate.net
Interactive Table: Influence of Substitutions on β-Carboline Activity (from SAR/QSAR Studies)
| Position on β-Carboline Ring | Type of Substituent | General Influence on Biological Activity | Relevance to this compound |
|---|---|---|---|
| Position 1 | Aromatic or Trifluoromethyl groups | Often enhances potency. nih.govacs.org | Not substituted in this compound. |
| Position 3 | Carboxylate or other side chains | Can modulate activity and selectivity. | Not substituted in this compound. |
| Position 5 | Methoxy or Methyl groups | Substitution can be detrimental to some activities. nih.gov | The 5-methyl group's impact would be quantitatively assessed by the QSAR model. |
| Position 6 | Hydroxy or Methoxy groups | Highly sensitive position; can lead to loss of activity for some targets. nih.govacs.org | The 6-hydroxy group is a key feature whose impact is target-dependent. |
| Position 7 | Hydroxy or Methoxy groups | Often a favorable position for polar, hydrogen-bonding groups. nih.govnih.gov | The 7-methyl group's steric and electronic effects would be evaluated. |
| Position 9 | Alkylamines or other tethers | Can significantly increase potency by accessing additional binding interactions. nih.gov | Not substituted in this compound. |
Future Research Directions and Translational Perspectives for 6 Hydroxy 5,7 Dimethyl β Carboline
Exploration of Novel Synthetic Pathways
The synthesis of the β-carboline framework is a well-established area of organic chemistry, yet the quest for more efficient, versatile, and scalable methods continues. Future research for compounds like 6-Hydroxy-5,7-dimethyl-β-carboline would benefit from the exploration of novel synthetic strategies.
Key traditional methods that could be adapted include the Pictet-Spengler and Bischler-Napieralski reactions. ljmu.ac.uk The Pictet-Spengler reaction, which involves the cyclization of a tryptamine (B22526) with an aldehyde or ketone, is a cornerstone of β-carboline synthesis and has been successfully used to prepare 1-substituted derivatives from L-tryptophan precursors. nih.govresearchgate.netmdpi.com
More recent and advanced methodologies offer promising avenues:
Transition Metal-Catalyzed Reactions: Palladium-catalyzed reactions are increasingly used to generate the central pyrrole (B145914) or the pyridine (B92270) ring of the carboline system. ljmu.ac.uk
One-Pot Syntheses: Efficient one-pot procedures, starting from materials like tryptophan and various amino acids, have been developed to construct the β-carboline skeleton through sequential reactions. nih.gov
Reductive Ring Transformation: A novel approach utilizes the reductive ring transformation of 2-acyl-3-isoxazolylindoles to create highly substituted β-carbolines. researchgate.net
Dearomatization Protocols: Methods involving the oxidation of tetrahydro-β-carboline precursors using reagents like iodine in DMSO offer another route to the aromatic β-carboline core. nih.gov
Adapting these modern synthetic strategies could enable the efficient and stereoselective production of 6-Hydroxy-5,7-dimethyl-β-carboline and its analogs, facilitating broader biological evaluation.
Design and Synthesis of Advanced β-Carboline Derivatives with Enhanced Selectivity
A major focus of future research will be the design and synthesis of advanced derivatives of the core 6-Hydroxy-5,7-dimethyl-β-carboline structure to achieve enhanced selectivity and potency for specific biological targets. The β-carboline scaffold is a "privileged structure" that can be modified at several positions (notably C1, C3, and N9) to fine-tune its pharmacological profile. nih.govacs.org
Research on other β-carbolines has demonstrated the success of this approach:
Anticancer Agents: Derivatives have been developed as selective inhibitors of histone deacetylases (HDACs) and cyclin-dependent kinases (CDKs), showing promise in cancer therapy. nih.govnih.gov For example, replacing the tricyclic rings of other anticancer compounds with a β-carboline isostere led to derivatives that induce apoptosis in cancer cell lines. nih.gov
Enzyme Inhibitors: By modifying substituents, researchers have created potent and selective inhibitors for enzymes like phosphodiesterase-5 (PDE5) and matrix metalloproteinases (MMPs). researchgate.netscispace.com
Antifungal Compounds: Introducing different functional groups to the tetrahydro-β-carboline core has yielded derivatives with significant activity against various plant pathogenic fungi. mdpi.comtandfonline.com
Future work on 6-Hydroxy-5,7-dimethyl-β-carboline could involve creating a library of derivatives with diverse substitutions to screen for highly selective interactions with kinases, receptors, or other disease-relevant proteins.
Deeper Elucidation of Molecular Mechanisms of Action
Understanding how β-carbolines exert their biological effects at the molecular level is crucial for their development as therapeutic agents. While the mechanisms of many β-carboline alkaloids have been studied, the specific actions of 6-Hydroxy-5,7-dimethyl-β-carboline remain to be elucidated.
Established mechanisms of action for the β-carboline class include:
Enzyme Inhibition: Many β-carbolines are known to inhibit key enzymes such as monoamine oxidase (MAO), topoisomerases, and various kinases. nih.govnih.gov
DNA Intercalation: The planar, tricyclic structure of β-carbolines allows them to insert between the base pairs of DNA, which can disrupt DNA replication and repair processes, a key mechanism for their antitumor effects. nih.govnih.gov
Receptor Interaction: β-carbolines interact with a range of neurotransmitter receptors, including benzodiazepine (B76468) and serotonin (B10506) receptors, which accounts for their effects on the central nervous system. nih.gov
Future studies on 6-Hydroxy-5,7-dimethyl-β-carboline should employ modern biochemical and cell-based assays, such as cellular thermal shift assays (CETSA), to identify direct protein targets and unravel its specific molecular pathways. nih.gov
Development of Multitarget-Directed Ligands for Complex Diseases
The traditional "one drug, one target" paradigm is often insufficient for treating complex, multifactorial diseases like Alzheimer's. The development of multitarget-directed ligands (MTDLs), single molecules designed to interact with multiple targets simultaneously, is a highly relevant strategy. nih.gov The β-carboline scaffold is considered an excellent foundation for creating such MTDLs. acs.orgnih.gov
In the context of Alzheimer's disease, β-carboline derivatives could be engineered to:
Inhibit both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).
Block the AChE-induced aggregation of amyloid-beta (Aβ) peptides. nih.govelsevierpure.com
Modulate other targets involved in the disease cascade.
By combining the pharmacophoric features of different active compounds into a single β-carboline structure, researchers can develop novel MTDLs. acs.org This approach could lead to therapies with improved efficacy for complex neurodegenerative disorders.
Investigation of Endogenous β-Carboline Roles and Metabolism in Biological Systems
β-Carbolines are not just synthetic compounds; they are also found in plants, thermally processed foods, and are even produced endogenously in mammals, including in human tissues and body fluids. nih.govnih.govnih.gov They can be formed through the Pictet-Spengler reaction of tryptophan with aldehydes or α-keto acids. acs.orgnih.gov The presence of these molecules in biological systems suggests they may play a role in normal physiological or pathological processes.
Future research should investigate:
Endogenous Formation: Whether 6-Hydroxy-5,7-dimethyl-β-carboline or similar compounds can be formed endogenously and under what conditions. The formation of β-carbolines increases during food processing at high temperatures and can be influenced by factors like pH. nih.govmdpi.com
Metabolism: How the human body metabolizes these compounds. Some β-carbolines can be converted to N-methyl-β-carbolinium cations, which may have neurotoxic effects. nih.gov
Physiological Roles: The potential roles of endogenous β-carbolines as neurotransmitters, enzyme modulators, or ligands for receptors like the benzodiazepine receptor. nih.gov
Understanding the natural lifecycle of these compounds in the body is essential for evaluating their potential as therapeutic agents.
Application of β-Carboline Scaffolds in Chemical Biology Probes
Beyond direct therapeutic applications, the unique properties of the β-carboline scaffold make it an excellent tool for chemical biology. Derivatives can be designed as probes to study and visualize biological processes.
Potential applications include:
Fluorescent Probes: β-carbolines have been successfully modified to create novel fluorescent dyes. These probes can be pH-activatable, allowing them to monitor enzymatic reactions like ester hydrolysis or to visualize the acidic microenvironment of tumors. nih.govacs.org Boro-β-carboline dyes have been developed for labeling antibodies for use in confocal and two-photon microscopy. nih.gov
Affinity Probes: By synthesizing derivatives with high affinity and selectivity for a specific receptor, such as serotonin receptors, β-carbolines can be used to map receptor distribution and study neuropharmacological pathways.
Developing probes based on the 6-Hydroxy-5,7-dimethyl-β-carboline structure could provide new tools for basic research and diagnostics.
Potential in Agricultural Research (e.g., Pest Control)
The search for new, effective, and environmentally safer pesticides is a major goal in agricultural research. Natural products and their derivatives are a promising source for such agents. The β-carboline scaffold has demonstrated significant potential in this area, particularly as fungicides. mdpi.com
Studies have shown that β-carboline derivatives are effective against a range of plant pathogenic fungi, including:
Rhizoctonia solani (causes rice sheath blight) acs.orgmdpi.comnih.gov
Sclerotinia sclerotiorum and Botrytis cinerea tandfonline.com
Peronophythora litchii nih.gov
The mechanism of their antifungal activity can involve the disruption of the mitochondrial membrane, accumulation of reactive oxygen species (ROS), and interference with DNA synthesis. acs.org Further research into 6-Hydroxy-5,7-dimethyl-β-carboline and its derivatives could lead to the development of new, potent fungicides to protect important crops.
Compound Names Mentioned
| Compound Name | Class/Type |
| 6-Hydroxy-5,7-dimethyl-β-carboline | β-Carboline |
| Norharman | β-Carboline Alkaloid |
| Harman (B1672943) | β-Carboline Alkaloid |
| Harmine (B1663883) | β-Carboline Alkaloid |
| Harmaline (B1672942) | Dihydro-β-carboline Alkaloid |
| Harmol (B1672944) | β-Carboline Alkaloid |
| Tryptophan | Amino Acid |
| Tadalafil | Tetrahydro-β-carboline Derivative |
| ZWZH-21 | β-Carboline Derivative (HDAC Inhibitor) |
| 9-(2-methoxybenzyl)-β-carboline-3-carboxylic acid | β-Carboline Derivative (Anticancer) |
| L-1 (1-(propan-2-yl)-9H-pyrido[3,4-b]indole-3-carboxylic acid) | β-Carboline Derivative (pH Probe) |
| 2-octyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole | Tetrahydro-β-carboline (Antifungal) |
Research Findings on β-Carboline Derivatives
Here are interactive tables summarizing findings from studies on various β-carboline derivatives, illustrating the potential for future research.
Table 1: Antifungal Activity of Tetrahydro-β-carboline Derivatives A selection of synthesized compounds and their efficacy (EC50) against common plant pathogens.
| Compound | Target Pathogen | EC50 (mg/L) | Reference |
|---|---|---|---|
| a16 | Sclerotinia sclerotiorum | 12.71 | tandfonline.com |
| a16 | Botrytis cinerea | 12.71 | tandfonline.com |
| a20 | Sclerotinia sclerotiorum | 12.72 | tandfonline.com |
| a6 | Sclerotinia sclerotiorum | 16.43 | tandfonline.com |
| Carbendazim (Control) | Sclerotinia sclerotiorum | >50 | tandfonline.com |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
